1-Bromo-3,3-diphenylpropane

Catalog No.
S750151
CAS No.
20017-68-9
M.F
C15H15Br
M. Wt
275.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,3-diphenylpropane

CAS Number

20017-68-9

Product Name

1-Bromo-3,3-diphenylpropane

IUPAC Name

(3-bromo-1-phenylpropyl)benzene

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

InChI

InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

SLHSRCBFPHCSGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2

Synthesis of MraY Natural Inhibitors as Antibacterial Agents

    Scientific Field: Medicinal Chemistry

    Summary of the Application: 1-Bromo-3-phenylpropane is used in the synthesis of MraY natural inhibitors.

    Results or Outcomes:

Preparation of Quinolinone Derivatives as Potent and Selective MAO-B Inhibitors

    Scientific Field: Neurochemistry

    Summary of the Application: 1-Bromo-3-phenylpropane is also used in the preparation of quinolinone derivatives.

1-Bromo-3,3-diphenylpropane is an organic compound with the molecular formula C₁₅H₁₅Br. It features a bromo substituent on the propane chain, specifically at the first carbon, and two phenyl groups attached to the third carbon. This compound is a colorless to pale yellow liquid with a boiling point of approximately 145 °C and a melting point around 40 °C . It is classified as a laboratory chemical and is known for its corrosive and irritant properties .

  • Specific data on toxicity is limited. However, as with most organic bromides, it's advisable to handle it with care due to potential irritation and health risks [].
  • Flammability: Information on flammability is not readily available, but it's recommended to follow standard laboratory safety procedures for organic compounds.
Typical of alkyl bromides, including:

  • Nucleophilic Substitution Reactions: It can participate in both SN1 and SN2 mechanisms depending on the reaction conditions. For example, treatment with sodium ethoxide in ethanol can lead to the formation of alkenes via elimination reactions .
  • Elimination Reactions: Under strong basic conditions, it can undergo E2 elimination to produce 1,2-diphenylpropene. The stereochemistry of the resulting alkene can be determined using E/Z nomenclature based on the priority of substituents .

The synthesis of 1-bromo-3,3-diphenylpropane typically involves:

  • Bromination of 3,3-diphenylpropane: This can be achieved through electrophilic bromination using bromine in a solvent like carbon tetrachloride or dichloromethane. The reaction selectively introduces a bromine atom at the primary carbon position due to steric hindrance from the bulky phenyl groups .

1-Bromo-3,3-diphenylpropane finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives may be used in polymer chemistry or as building blocks in organic materials.
  • Research: It is used in laboratories for studies related to reaction mechanisms involving nucleophilic substitutions and eliminations.

Interaction studies involving 1-bromo-3,3-diphenylpropane primarily focus on its reactivity with nucleophiles and bases. The compound's behavior in nucleophilic substitution and elimination reactions has been characterized extensively, providing insights into its mechanism of action in organic synthesis .

Several compounds share structural similarities with 1-bromo-3,3-diphenylpropane. Here are some notable examples:

Compound NameStructureUnique Features
1-Bromo-2,2-diphenylethaneC₁₄H₁₄BrContains two phenyl groups on adjacent carbons
1-Bromo-4-methylbenzeneC₇H₇BrA simpler structure with one phenyl group
1-Bromo-1,2-diphenylethaneC₁₄H₁₄BrFeatures two phenyl groups on adjacent carbons
DiphenylmethanolC₁₃H₁₂OContains hydroxyl group instead of bromine

Uniqueness

The unique aspect of 1-bromo-3,3-diphenylpropane lies in its specific arrangement of substituents which influences its reactivity profile and potential applications in organic synthesis. The presence of bulky phenyl groups at the propanol chain significantly affects steric hindrance during reactions compared to other similar compounds.

1-Bromo-3,3-diphenylpropane emerged in the mid-20th century during investigations into alkylating agents for pharmaceutical applications. Early patents, such as BP 1,788,915 (1960), highlighted its utility in synthesizing tertiary amines with anticholinergic properties. By the 1980s, it became a key intermediate in the production of lercanidipine, a calcium channel blocker used to treat hypertension. Its discovery parallels advancements in stereoselective synthesis, as demonstrated in E2 elimination studies that revealed its role in forming (Z)- and (E)-alkenes.

Significance in Organic Chemistry

This compound is prized for its dual functionality:

  • Alkylating Agent: The bromine atom facilitates nucleophilic substitution reactions, enabling carbon-carbon bond formation. For example, it reacts with spirocyclic amines in DMF to yield 8-(3,3-diphenylpropyl)-2,8-diaza-spiro[4.5]decan-1-one (44.9% yield).
  • Stereochemical Probe: Its rigid conformation allows for anti-periplanar elimination, producing stereodefined alkenes.
  • Pharmaceutical Intermediate: Critical in synthesizing piritramide (an opioid analgesic) and lercanidipine.

Nomenclature and Classification

IUPAC Name: 1-Bromo-3,3-diphenylpropane
Synonyms:

  • 3,3-Diphenylpropyl bromide
  • (3-Bromopropane-1,1-diyl)dibenzene
  • 1,1'-(3-Bromopropylidene)bisbenzene
    SMILES: BrCCC(C1=CC=CC=C1)C1=CC=CC=C1
    Classification: Alkyl bromide, tertiary carbon center.

Current Research Landscape

Recent studies focus on:

  • Cross-Coupling Reactions: Enantioselective C(sp³)–C(sp³) couplings using organozinc reagents.
  • Green Chemistry: Solvent-free alkylation techniques to reduce environmental impact.
  • Biomedical Applications: Derivatives as nicotinic acetylcholine receptor ligands.

Molecular Structure and Bonding

1-Bromo-3,3-diphenylpropane is an organic halide compound with the molecular formula C₁₅H₁₅Br and a molecular weight of 275.18-275.19 g/mol [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 20017-68-9 and carries the MDL number MFCD00044829 [2] [4] [6]. The International Union of Pure and Applied Chemistry name for this compound is (3-bromo-1-phenylpropyl)benzene [5] [8].

The molecular structure consists of a three-carbon propane backbone with two phenyl groups attached at the third carbon position and a bromine atom at the first carbon position [5]. The structural formula can be represented as (C₆H₅)₂CHCH₂CH₂Br [2] [4] [6]. The compound exhibits several synonymous names in chemical literature, including 3-Bromo-1,1-diphenylpropane, 3,3-Diphenylpropyl bromide, and (3-Bromopropane-1,1-diyl)dibenzene [3] [5] [7].

The Standard International Chemical Identifier for the compound is InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 [5]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2 [5] [7].

Physical Properties

Melting and Boiling Points

The melting point of 1-Bromo-3,3-diphenylpropane has been consistently reported across multiple sources as 39-42°C [3] [9] [11]. Some commercial suppliers specify a more precise melting point of 40°C [2] [4] [6] [10] [22]. The compound exists as a crystalline powder at room temperature, typically appearing as white to off-white crystals [3] [11] [15].

The boiling point data shows some variation depending on the pressure conditions under which measurements were taken. Under reduced pressure conditions of 2 mmHg, the compound boils at 145°C [3] [4] [6] [10] [11] [22]. However, under standard atmospheric pressure (760 mmHg), the boiling point is reported as 317.4°C [9]. The flash point of the compound is documented as 143.2°C [9] [15].

Solubility Profile

1-Bromo-3,3-diphenylpropane demonstrates limited solubility in polar solvents. The compound is reported to be soluble in methanol [3] [11]. Storage recommendations typically specify that the compound should be kept under dry conditions at temperatures between 0-10°C [7] [10] [11] [15]. The compound shows typical organic halide solubility characteristics, being more compatible with organic solvents than with aqueous systems.

Density and Refractive Index

The density of 1-Bromo-3,3-diphenylpropane varies slightly among reported values. Chemical databases report densities ranging from 1.275 g/cm³ [9] [15] to 1.3288 g/cm³ (rough estimate) [3] [11]. These variations may be attributed to differences in measurement conditions and purity levels of the samples analyzed.

The refractive index has been documented with different values across sources. One commercial supplier reports a refractive index of 1.587 [9] [15], while theoretical calculations suggest a value of 1.6822 (estimate) [3] [11]. The vapor pressure at 25°C is reported as 0.000719 mmHg [9] [13].

PropertyValueSource Conditions
Density1.275 g/cm³Standard conditions [9] [15]
Density1.3288 g/cm³Rough estimate [3] [11]
Refractive Index1.587Experimental [9] [15]
Refractive Index1.6822Calculated estimate [3] [11]
Vapor Pressure0.000719 mmHg25°C [9] [13]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-Bromo-3,3-diphenylpropane. The compound has been characterized using both proton and carbon-13 Nuclear Magnetic Resonance techniques [17]. SpectraBase databases contain comprehensive Nuclear Magnetic Resonance spectra for 3-Bromo-1,1-diphenylpropane, including three Nuclear Magnetic Resonance spectra that provide valuable structural confirmation [17].

The Nuclear Magnetic Resonance spectral data reveals characteristic chemical shifts corresponding to the different proton and carbon environments within the molecule. The aromatic protons from the two phenyl groups typically appear in the downfield region, while the aliphatic protons of the propyl chain show distinct chemical shifts based on their proximity to the bromine atom and the phenyl-substituted carbon.

Infrared Spectroscopy

Infrared spectroscopy data for 1-Bromo-3,3-diphenylpropane includes characteristic absorption bands that confirm the presence of key functional groups. SpectraBase reports one Fourier Transform Infrared spectrum available for the compound [17]. The infrared spectrum typically shows characteristic aromatic carbon-hydrogen stretching vibrations, aromatic carbon=carbon stretching, and carbon-bromine stretching frequencies.

The spectroscopic fingerprint region provides unique identification characteristics for the compound, with specific absorption patterns arising from the diphenyl substitution pattern and the terminal bromide functionality.

Mass Spectrometry

Mass spectrometry analysis of 1-Bromo-3,3-diphenylpropane reveals characteristic fragmentation patterns. The molecular ion peak appears at m/z 275, corresponding to the molecular weight of the compound [17]. SpectraBase databases contain one Raman spectrum in addition to the Nuclear Magnetic Resonance and infrared data [17].

Mass spectrometric fragmentation typically involves loss of the bromine atom or cleavage of the carbon-carbon bonds within the propyl chain. The diphenyl substitution pattern contributes to the formation of stable fragment ions that are characteristic of this structural class. Related diphenylpropane compounds show similar fragmentation patterns, with the formation of tropylium ions (C₇H₇⁺) and phenyl ions (C₆H₅⁺) being common fragmentation pathways [27].

Spectroscopic TechniqueAvailable DataDatabase Reference
Nuclear Magnetic Resonance3 spectraSpectraBase [17]
Fourier Transform Infrared1 spectrumSpectraBase [17]
Raman1 spectrumSpectraBase [17]
Mass SpectrometryMolecular ion at m/z 275Various sources [17]

Crystallographic Data

While specific single-crystal X-ray diffraction data for 1-Bromo-3,3-diphenylpropane is limited in the available literature, related diphenylpropane derivatives have been extensively characterized crystallographically. The compound typically crystallizes as a white to off-white crystalline powder [3] [11] [15].

Crystallographic studies of structurally related compounds, such as brominated diphenylpropane derivatives, provide insight into the likely crystal packing arrangements and intermolecular interactions. These studies typically reveal monoclinic or triclinic crystal systems with hydrogen bonding and van der Waals interactions governing the crystal packing [31].

The crystal structure of related diphenyl-substituted compounds shows characteristic dihedral angles between the phenyl rings and the central propane chain. These angular relationships are influenced by steric interactions between the bulky phenyl substituents and crystal packing forces [32]. Storage recommendations for the compound specify maintenance under dry conditions at 0-10°C to preserve crystalline integrity [7] [10] [11] [15].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20017-68-9

Wikipedia

1,1'-(3-Bromopropylidene)bisbenzene

Dates

Modify: 2023-08-15

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